molecular formula C14H13N5O2S B5696421 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide

Katalognummer B5696421
Molekulargewicht: 315.35 g/mol
InChI-Schlüssel: JPISYRJHVRPJIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide is not fully understood. However, it has been suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. In addition, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This suggests that this compound may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide in lab experiments is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for studying the mechanism of action of cytotoxic agents and developing new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide. One possible direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to study its mechanism of action in more detail, with the aim of developing new anticancer drugs that are more effective and less toxic. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.

Synthesemethoden

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide involves the reaction of 4-(4-amino-1,2,3-benzotriazin-3-yl)butan-1-amine with thioacetic acid in the presence of acetic anhydride. The reaction results in the formation of the desired compound, which can be purified using various methods, including column chromatography, recrystallization, and HPLC.

Wissenschaftliche Forschungsanwendungen

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-1,3-thiazol-2-ylbutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to exhibit potent cytotoxicity against various cancer cell lines. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-12(16-14-15-7-9-22-14)6-3-8-19-13(21)10-4-1-2-5-11(10)17-18-19/h1-2,4-5,7,9H,3,6,8H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPISYRJHVRPJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.